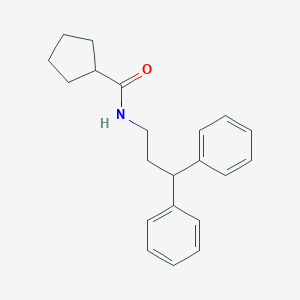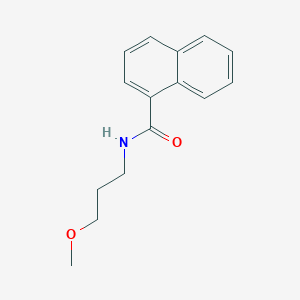![molecular formula C15H12ClNO2S2 B258774 2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as CBET and is a member of the benzothiazole family of compounds. CBET has been found to have several advantages and limitations for use in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of CBET involves the inhibition of several cellular pathways that are important for cancer cell growth and survival. CBET has been found to inhibit the activity of several enzymes, including topoisomerase II, which is necessary for DNA replication, and protein kinase C, which is involved in cell signaling. CBET has also been found to inhibit the activity of several transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
CBET has several biochemical and physiological effects that have been studied in detail. One of the most significant effects of CBET is its ability to induce apoptosis in cancer cells. CBET has also been found to inhibit angiogenesis, which is necessary for tumor growth. CBET has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases. CBET has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
CBET has several advantages and limitations for use in laboratory experiments. One of the advantages of CBET is its ability to selectively target cancer cells while sparing normal cells. CBET has also been found to have low toxicity in animal models. However, CBET has limited solubility in water, which can make it difficult to use in certain experiments. CBET is also sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for research on CBET. One area of research is the development of new analogs of CBET that have improved solubility and stability. Another area of research is the investigation of the mechanism of action of CBET in more detail, including the identification of its molecular targets. CBET could also be studied in combination with other compounds to determine if it has synergistic effects. Finally, CBET could be studied in animal models of cancer and neurodegenerative diseases to determine its efficacy in vivo.
Conclusion:
In conclusion, 2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole is a chemical compound that has several potential applications in scientific research. CBET has been found to have anti-cancer and neuroprotective effects, and its mechanism of action and biochemical and physiological effects have been studied in detail. CBET has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound. Further research on CBET could lead to the development of new treatments for cancer and neurodegenerative diseases.
合成法
The synthesis of CBET involves the reaction of 2-mercapto-benzothiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography. The yield of CBET can be improved by optimizing the reaction conditions, such as the temperature and reaction time.
科学的研究の応用
CBET has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. CBET has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. CBET has also been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Another potential application of CBET is in the field of neuroscience. CBET has been found to have neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. CBET works by inhibiting the production of reactive oxygen species, which are known to contribute to neuronal damage.
特性
製品名 |
2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole |
|---|---|
分子式 |
C15H12ClNO2S2 |
分子量 |
337.8 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)sulfonylethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H12ClNO2S2/c16-11-5-7-12(8-6-11)21(18,19)10-9-15-17-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2 |
InChIキー |
HXJIGIFNWHIAKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)